molecular formula C9H19NO B14584319 (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol CAS No. 61471-27-0

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol

Cat. No.: B14584319
CAS No.: 61471-27-0
M. Wt: 157.25 g/mol
InChI Key: RCSXDAXGIKTCQB-IUCAKERBSA-N
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Description

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a dimethylaminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1S,3S)-3-[(dimethylamino)methyl]cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-[(dimethylamino)methyl]cyclohexan-1-ol: A stereoisomer with different spatial arrangement.

    Cyclohexanol: A simpler analog without the dimethylaminomethyl group.

    N,N-Dimethylcyclohexylamine: A compound with a similar amine group but lacking the hydroxyl group.

Uniqueness

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

61471-27-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-10(2)7-8-4-3-5-9(11)6-8/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

RCSXDAXGIKTCQB-IUCAKERBSA-N

Isomeric SMILES

CN(C)C[C@H]1CCC[C@@H](C1)O

Canonical SMILES

CN(C)CC1CCCC(C1)O

Origin of Product

United States

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